5-bromo-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride is a complex organic compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of a bromine atom, a methoxybenzo[d]thiazole moiety, and a morpholinoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride typically involves multiple steps:
Formation of the thiophene core: The thiophene ring is synthesized through a series of reactions starting from simple precursors such as 2-bromo-5-chlorothiophene.
Introduction of the benzo[d]thiazole moiety: This step involves the reaction of the thiophene derivative with 5-methoxybenzo[d]thiazole under specific conditions to form the desired intermediate.
Attachment of the morpholinoethyl group: The intermediate is then reacted with 2-morpholinoethylamine to introduce the morpholinoethyl group.
Formation of the carboxamide: The final step involves the formation of the carboxamide bond, typically through a coupling reaction using reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-bromo-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Research: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety profile.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-bromo-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes such as kinases or proteases, or receptors involved in cell signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, or immune response, depending on its specific binding interactions.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-piperidinoethyl)thiophene-2-carboxamide hydrochloride: Similar structure but with a piperidinoethyl group instead of a morpholinoethyl group.
5-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
The uniqueness of 5-bromo-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5-bromo-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)thiophene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O3S2.ClH/c1-25-13-2-3-15-14(12-13)21-19(28-15)23(7-6-22-8-10-26-11-9-22)18(24)16-4-5-17(20)27-16;/h2-5,12H,6-11H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEVUDANKNQXHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC=C(S4)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrClN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.